molecular formula C18H12N2O2 B1219732 N-(5-quinolinyl)-2-benzofurancarboxamide

N-(5-quinolinyl)-2-benzofurancarboxamide

Cat. No. B1219732
M. Wt: 288.3 g/mol
InChI Key: WQBCPNHKOYADJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-quinolinyl)-2-benzofurancarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

  • The compound N-(5-quinolinyl)-2-benzofurancarboxamide and its derivatives have been a subject of research primarily for their synthesis and potential applications in various fields. For instance, a study focused on synthesizing a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exploring their antimicrobial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020). Another study explored the bioisoteric replacement in a series of benzoxazinones, leading to the discovery of potent 5-HT(1A/B/D) receptor antagonists (Bromidge et al., 2010).

Catalysis and Synthesis Techniques

  • The compound and its derivatives have also been investigated for their role in catalysis and synthesis techniques. For example, research has been conducted on copper(II)-catalyzed remote sulfonylation of aminoquinolines, offering an environmentally friendly alternative to traditional methods (Xia et al., 2016). Additionally, palladium-catalyzed ortho-selective C-H chlorination of benzamide derivatives under anodic oxidation conditions was studied, showcasing the potential for selective chlorination and its applicability to various benzamide derivatives (Konishi et al., 2017).

Pharmacological Investigations

  • In the pharmacological domain, quinoxalin-2-carboxamides were designed as 5-HT3 receptor antagonists, synthesized, and evaluated for their receptor antagonisms (Mahesh et al., 2011). Moreover, a quinoline derivative known as SGI-1027 was identified as a potent inhibitor of DNA methyltransferase, with certain derivatives showing promising activities, providing valuable insights into structure-activity relationships (Rilova et al., 2014).

Radioligand Potential and Imaging

  • The potential of N-[11C]methylated quinoline-2-carboxamides as radioligands for the visualization of peripheral benzodiazepine receptors was investigated, suggesting their promise for PBR imaging in vivo with positron emission tomography (Matarrese et al., 2001).

Antimicrobial and Antioxidant Properties

  • The antimicrobial and antioxidant properties of novel furan/benzofuran C-2 coupled quinoline hybrids were studied, indicating that compounds containing furan/benzofuran coupled heterocycles possess potent antioxidant and antimicrobial agents (Rajpurohit et al., 2017).

properties

Product Name

N-(5-quinolinyl)-2-benzofurancarboxamide

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

N-quinolin-5-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12N2O2/c21-18(17-11-12-5-1-2-9-16(12)22-17)20-15-8-3-7-14-13(15)6-4-10-19-14/h1-11H,(H,20,21)

InChI Key

WQBCPNHKOYADJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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